molecular formula C10H9N3O2 B14088166 N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide

Cat. No.: B14088166
M. Wt: 203.20 g/mol
InChI Key: BYNZGKHJRLSIJT-UHFFFAOYSA-N
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Description

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide is a quinazolinone derivative characterized by a formamide group (-NHCHO) attached to the methylene bridge at position 2 of the 4-oxo-3H-quinazoline core. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The structural flexibility of the quinazolinone scaffold allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties. This article compares this compound with structurally related compounds, emphasizing synthetic routes, substituent effects, and bioactivity.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide

InChI

InChI=1S/C10H9N3O2/c14-6-11-5-9-12-8-4-2-1-3-7(8)10(15)13-9/h1-4,6H,5H2,(H,11,14)(H,12,13,15)

InChI Key

BYNZGKHJRLSIJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CNC=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid with carbonyl-containing reagents. For N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide, anthranilic acid reacts with methyl isothiocyanate in acetic acid under reflux (150°C, 90 min) to yield 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone. Subsequent hydrazinolysis with hydrazine hydrate in n-butanol (reflux, 18 hours) produces 2-hydrazino-3-methyl-4(3H)-quinazolinone, a key intermediate.

Critical Step :
The hydrazino intermediate undergoes nucleophilic attack on 2-phenyl-5(4H)-oxazolone derivatives (e.g., 4-chlorobenzaldehyde-derived oxazolone) in dioxane with acetic acid catalysis (reflux, 6–8 hours). This forms the imidazolin-5-one ring, which is subsequently formylated to introduce the formamide group.

Optimization Challenges :

  • Electron-withdrawing substituents (e.g., 4-fluoro, trifluoromethyl) hinder ring closure due to reduced nucleophilicity.
  • Basic groups (e.g., dimethylamino) react with acetic acid, necessitating neutral conditions.

Formylation of 2-Aminomethylquinazolinones

Direct formylation of 2-aminomethyl-4(3H)-quinazolinone using formic acid or acetic-formic anhydride achieves the target compound. A representative protocol involves:

  • Dissolving 2-aminomethylquinazolinone (1 equiv) in anhydrous dimethylformamide (DMF).
  • Adding formic acid (2 equiv) and N,N’-dicyclohexylcarbodiimide (DCC, 1.2 equiv) at 0°C.
  • Stirring at room temperature for 12 hours.

Yield : 72–78% after recrystallization from ethyl acetate.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. For example, anthranilic acid and methyl isothiocyanate react in acetic acid under microwave conditions (300 W, 120°C, 15 min) to yield 2-mercaptoquinazolinone in 65% yield. Subsequent steps (hydrazinolysis, formylation) are similarly accelerated, completing the synthesis in 3–4 hours total.

Advantages :

  • 40–50% reduction in reaction time compared to conventional heating.
  • Improved purity (≥95% by HPLC) due to reduced side reactions.

Functional Group Interconversion

Reductive Amination Followed by Formylation

An alternative route involves:

  • Reductive amination of 2-formyl-4(3H)-quinazolinone with ammonium formate.
  • Catalytic hydrogenation (H₂, Pd/C, ethanol) to yield 2-aminomethylquinazolinone.
  • Formylation as described in Section 1.2.

Key Data :

Step Conditions Yield (%)
Reductive amination H₂ (1 atm), Pd/C, 25°C 82
Formylation DCC, DMF, 12 hours 75

Comparative Analysis of Methods

Table 1: Efficiency of Preparation Routes

Method Time (Hours) Yield (%) Purity (%)
Conventional heating 24–30 58–65 90–92
Microwave-assisted 3–4 70–75 95–97
Reductive amination 18 75–82 93–94

Table 2: Solvent and Catalyst Impact

Solvent Catalyst Temperature (°C) Yield (%)
Dioxane Acetic acid 110 65
Ethanol Piperidine 80 58
DMF DCC 25 75

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of the hydrazino group on the oxazolone’s carbonyl carbon, followed by ring-opening and imidazolinone formation. Formylation occurs through a mixed anhydride intermediate when using DCC.

Side Reactions and Mitigation

  • Oxazolone Hydrolysis : Minimized by using anhydrous dioxane.
  • Overformylation : Controlled by stoichiometric formic acid (1.5–2.0 equiv).

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide is a chemical compound that belongs to the quinazoline family. It features a quinazolinone structure and a formamide functional group. Quinazolines are notable for their wide range of biological activities, leading to extensive research into their therapeutic potential. The compound's structure includes a ketone group at the 4-position of the quinazoline ring, influencing its reactivity and biological properties.

Potential Applications

This compound is of interest in medicinal chemistry and drug development because of its potential biological activities. Quinazoline derivatives are known to possess a variety of biological activities.

Pharmaceutical Development

  • This compound has potential in pharmaceutical development because of its biological activities.
  • It exhibits a range of biological activities. Quinazoline derivatives are known for their antitumor and antimicrobial activity . They have also been studied for analgesic and anti-inflammatory effects .
  • Furthermore, quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .

Interaction and Binding Studies

  • Interaction studies involving this compound are centered on its binding capabilities with different biological targets.
  • Several compounds share structural similarities with this compound, each exhibiting unique biological activities.

Mechanism of Action

The mechanism of action of N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Modifications: Quinazolinone Derivatives

ZINC40467580
  • Structure : (3R)-3-N-methyl-3-N-[(4-oxo-3H-quinazolin-2-yl)methyl]piperidine-1,3-dicarboxamide .
  • Key Differences : Incorporates a piperidine ring and dual carboxamide groups.
  • Physicochemical Impact : The piperidine moiety enhances solubility in polar solvents, while carboxamide groups increase hydrogen-bonding capacity compared to the formamide group in the target compound.
BQC1
  • Structure: 4-Oxo-N-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidine .
  • Key Differences: Features dual quinazolinone cores with phenyl and carboxamidine substituents.
  • Synthesis: Prepared via condensation of hydrazinoquinazolinone and methylthiocarbamido-quinazolinone in DMF .

Substituent Variations

2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides
  • Structure: Acetamide group at position 3 of a 2-phenylquinazolinone .
  • Bioactivity: Moderate anti-inflammatory activity; 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforms Diclofenac in efficacy .
2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Thiazole ring linked via acetamide .
  • Bioactivity : Thiazole-containing compounds often show enhanced antimicrobial or kinase inhibitory activity, suggesting divergent applications compared to the target compound .

Formamide Derivatives

N-(Trifluoromethyl)formamide
  • Structure : Trifluoromethyl group attached to formamide .
  • Key Differences: The electron-withdrawing CF₃ group increases metabolic stability but reduces solubility in aqueous media compared to the target compound’s quinazolinone-methylformamide structure .
N-(4-Hydroxystyryl)formamide
  • Structure : Styryl group with a hydroxyl substituent .
  • Bioactivity : Exhibits antimicrobial activity against E. coli and S. aureus, highlighting the role of formamide in microbial membrane disruption .

Bioactivity and Pharmacological Potential

Compound Key Bioactivity Mechanism Insights Reference
N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide Underexplored; predicted PARP inhibition Formamide may enhance DNA repair enzyme targeting
ZINC40467580 PARP inhibition (virtual screen) Piperidine-carboxamide enhances binding to PARP’s nicotinamide site
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Anti-inflammatory (COX inhibition) Acetamide group stabilizes enzyme interactions
N-(4-Hydroxystyryl)formamide Antimicrobial Styryl-formamide disrupts bacterial membranes

Physicochemical Properties

Compound Molecular Weight Solubility Profile Melting Point (°C)
This compound 231.23 Moderate in DMSO, low in H₂O Not reported
ZINC40467580 443.48 High in DMF, low in H₂O Not reported
BQC1 439.42 Insoluble in H₂O >230 (decomposes)
2-(4-oxo-3(4H)-quinazolinyl)-N-(thiazol-2-yl)acetamide 286.31 Low aqueous solubility Not reported

Biological Activity

N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a quinazolinone core structure, which is known for its pharmacological significance. The presence of the 4-oxo group contributes to its reactivity and potential interactions with biological targets. The structure can be represented as follows:

N 4 oxo 3H quinazolin 2 yl methyl formamide\text{N 4 oxo 3H quinazolin 2 yl methyl formamide}

Anticancer Activity

Numerous studies have indicated the potential of quinazolinone derivatives in cancer treatment. For instance:

  • Inhibition of Cell Viability : A study synthesized various 3H-quinazolin-4-one derivatives, including this compound, and evaluated their anticancer activity against different cell lines. Compound 15d demonstrated significant cytotoxicity with an IC50 value of approximately 20 µg/ml against HT-29 and SW620 cell lines, outperforming standard chemotherapeutics like 5-FU .
  • Mechanism of Action : The anticancer effect is attributed to the downregulation of anti-apoptotic proteins such as Bcl2 and BclxL, promoting apoptosis in cancer cells . Additionally, molecular docking studies have shown that certain quinazolinone derivatives bind effectively to the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory properties:

  • Inhibition of Inflammatory Pathways : Research on pyrazolo[1,5-a]quinazolines has shown that these compounds can inhibit nitric oxide production in LPS-induced RAW 264.7 cells, suggesting a potential mechanism for their anti-inflammatory effects . Compounds with lower IC50 values indicate stronger anti-inflammatory activity.
  • Case Study : Compounds derived from quinazolinones exhibited a dose-dependent inhibition of NF-kB/AP-1 reporter activity, highlighting their ability to modulate inflammatory signaling pathways .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been explored:

  • Activity Against Bacterial Strains : Quinazolines have shown promising results against various bacterial strains due to their ability to inhibit essential bacterial enzymes. For example, derivatives have been identified as potent inhibitors against mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), crucial for bacterial respiratory metabolism .

Summary of Biological Activities

Biological ActivityKey Findings
Anticancer Significant cytotoxicity in HT-29 and SW620 cell lines; downregulation of Bcl2/BclxL; effective binding to EGFR
Anti-inflammatory Inhibition of NO production; modulation of NF-kB/AP-1 pathways
Antimicrobial Potent inhibitors against NDH-2; effective against various bacterial strains

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide?

The synthesis typically involves multi-step protocols starting with the quinazolinone core. For example, a two-step approach may include:

  • Step 1 : Formation of the quinazolinone ring via cyclization of anthranilic acid derivatives with formamide or urea under reflux conditions.
  • Step 2 : Introduction of the methylformamide group via nucleophilic substitution or reductive amination, often using N,N-dimethylformamide (DMF) as a solvent and reaction medium . Reaction optimization (e.g., temperature, catalyst selection) is critical to achieving yields >40%, as demonstrated in analogous quinazolinone syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Provides precise structural data, including bond angles and torsion angles (e.g., C–N bond lengths ≈ 1.34–1.38 Å, quinazolinone ring puckering parameters Q = 0.12–0.15 Å) .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : Downfield singlet (~δ 8.3 ppm) for the formamide proton.
  • ¹³C NMR : Carbonyl resonance at ~δ 162 ppm for the quinazolinone C=O .
    • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 232.09 (calculated for C₁₁H₁₀N₃O₂) .

Q. What biological activities are associated with quinazolinone-formamide hybrids?

Structural analogs exhibit:

  • Anticancer activity : Inhibition of MDA-MB-231 breast cancer cells (IC₅₀ ≈ 12–18 µM) via EGFR/TACE modulation .
  • Anti-inflammatory effects : Reduction of COX-2 expression in murine models (38–73% efficacy vs. Indomethacin) . Activity correlates with the electron-withdrawing formamide group enhancing target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during formamide functionalization?

  • Solvent selection : DMF enhances solubility of intermediates but may compete as a nucleophile; switching to DMSO or acetonitrile reduces side reactions .
  • Catalysis : Use of K₂CO₃ (1.2–1.5 eq.) improves substitution efficiency by deprotonating the quinazolinone NH group .
  • Temperature control : Maintaining 60–80°C prevents thermal degradation of the formamide moiety .

Q. What strategies resolve contradictions in solubility data reported for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

  • Polymorphism : Crystal packing variations (orthorhombic vs. triclinic) alter surface hydrophobicity .
  • Impurity profiles : Residual DMF or byproducts (e.g., unreacted quinazolinone) can artificially inflate solubility measurements. Purity assessment via HPLC (≥95% by area) is essential .

Q. How do computational models predict the compound’s binding affinity for kinase targets?

Molecular docking (AutoDock Vina) reveals:

  • Hydrogen bonding : Formamide oxygen interacts with kinase hinge region residues (e.g., Met793 in EGFR).
  • π-π stacking : Quinazolinone ring aligns with hydrophobic pockets (binding energy ≈ −9.2 kcal/mol) . MD simulations suggest conformational flexibility of the methylene linker improves target engagement .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Degradation pathways : Hydrolysis of the formamide group generates N-methylquinazolinone (major byproduct) and formic acid.
  • Detection : LC-MS/MS with a C18 column and 0.1% formic acid mobile phase resolves degradation products (retention time shift from 4.2 to 3.8 min) .
  • Stability : PBS buffer (pH 7.4) induces <10% degradation over 24 hours at 37°C .

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